molecular formula C18H17FN4O2 B2418390 2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034552-62-8

2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2418390
CAS No.: 2034552-62-8
M. Wt: 340.358
InChI Key: KQEXOHINZDQYDV-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a pyridinyl group, and a pyrazolyl group, making it a versatile molecule for various applications.

Mechanism of Action

Target of Action

Similar compounds have been found to target kinases such as the c-met kinase . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular processes such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation.

Mode of Action

This can result in changes in the activity of the substrate proteins of the kinase, leading to alterations in the cellular processes they are involved in .

Biochemical Pathways

This could have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

Similar compounds have been found to exhibit dose- and time-dependent pharmacokinetics . The bioavailability of such compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and their interaction with biological membranes.

Result of Action

This could potentially result in effects such as inhibition of cell growth or induction of apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other interacting molecules in the cellular environment. The compound’s interaction with its target can also be influenced by the conformational flexibility of both the compound and its target, which can be affected by these environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with 2-bromoacetyl bromide to form 2-(4-fluorophenoxy)acetyl bromide. This intermediate is then reacted with 2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide
  • N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide

Uniqueness

Compared to similar compounds, 2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c19-16-1-3-17(4-2-16)25-13-18(24)21-9-10-23-12-15(11-22-23)14-5-7-20-8-6-14/h1-8,11-12H,9-10,13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEXOHINZDQYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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